molecular formula C7H13NO B1170967 thioctic acid amide CAS No. 165171-77-7

thioctic acid amide

Cat. No.: B1170967
CAS No.: 165171-77-7
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Description

Thioctic Acid Amide, more commonly known in biochemical contexts as lipoamide , is the amide derivative of thioctic acid (alpha-lipoic acid) . It serves as a critical cofactor in several multicomponent enzyme systems that are fundamental to cellular metabolism . Covalently bound to a lysine residue in the lipoyl domains of these enzyme complexes, lipoamide functions as a essential redox cofactor in mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and the branched-chain alpha-keto acid dehydrogenase complex . In these complexes, the dithiolane ring of lipoamide undergoes reversible reduction to dihydrolipoamide, facilitating the transfer of acyl groups and enabling critical steps in the citric acid cycle and the metabolism of amino acids . Beyond its central role in mitochondrial dehydrogenase complexes, this compound has been identified as a valuable synthetic building block and tether in applied research. Its structure makes it useful in the functionalization of surfaces and nanomaterials . For instance, thioctic acid amides have been used to modify gold surfaces and zirconia nanoparticles, creating interfaces with favorable properties such as low non-specific protein binding for biosensing applications and selective metal recovery from industrial wastewater . This versatility makes it a reagent of interest in fields ranging from bioanalytical chemistry to materials science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

165171-77-7

Molecular Formula

C7H13NO

Synonyms

1,2-Dithiolane-3-pentanamide, (S)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Thioctic Acid Amide

Classical and Established Synthetic Pathways for Thioctic Acid Amide

The formation of this compound, also known as lipoamide (B1675559), has traditionally been achieved through the direct amidation of its parent compound, thioctic acid (α-lipoic acid). These established methods focus on activating the carboxylic acid group of thioctic acid to facilitate its reaction with an amine source, typically ammonia (B1221849).

One of the most common classical approaches involves the conversion of thioctic acid into a more reactive intermediate, such as an acid chloride or a mixed anhydride (B1165640). google.com For instance, thioctic acid can be reacted with reagents like thionyl chloride or acetyl chloride to form the corresponding thioctoyl chloride. google.com This activated intermediate is then treated with aqueous or methanolic ammonia to yield this compound. google.com Another established pathway proceeds via a mixed anhydride. In this method, thioctic acid is reacted with a lower alkyl chlorocarbonate (e.g., ethyl chlorocarbonate) in the presence of a tertiary amine base like triethylamine. google.com The resulting mixed carbonic-carboxylic acid anhydride is not isolated but is directly reacted with ammonia to produce the desired amide. google.com

A direct amidation method involves heating thioctic acid with urea. google.com This process typically occurs at elevated temperatures (e.g., 130°C) and results in the formation of this compound through the elimination of byproducts. google.com Furthermore, comparative studies have analyzed direct amidation versus amidation of fatty acid methyl esters (FAME). researchgate.netundip.ac.id One such study found that direct amidation of fatty acids in refluxing toluene (B28343) with a Dean-Stark trap and silica (B1680970) gel as a catalyst gave significantly higher yields (70-80%) compared to the uncatalyzed amidation of the corresponding methyl esters. researchgate.netundip.ac.id These classical methods, while effective, often require harsh conditions or the use of toxic reagents. google.com

Table 1: Comparison of Classical Synthetic Pathways for this compound

MethodKey ReagentsGeneral ConditionsReported YieldReference
Acid Chloride FormationThioctic Acid, Acetyl Chloride, Pyridine, Aqueous AmmoniaCooling (0-10°C), StirringNot specified google.com
Mixed Anhydride FormationThioctic Acid, Triethylamine, Ethyl Chlorocarbonate, Aqueous AmmoniaCooling (<10°C), Stirring52.3% google.com
Reaction with UreaThioctic Acid, UreaHeating (130°C)Not specified google.com
Direct Amidation (Catalyzed)Fatty Acid, Amine, Silica GelReflux in Toluene with Dean-Stark trap~70-80% researchgate.netundip.ac.id

Novel and Advanced Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have provided more sophisticated and milder alternatives for amide bond formation, which are applicable to the synthesis of this compound. Visible-light photoredox catalysis has emerged as a powerful strategy, offering a sustainable platform for activating organic molecules under mild conditions. mdpi.com This approach can be used for the oxidative amidation of thioacids, using organic dyes as photocatalysts and air as the oxidant, which tolerates a range of amino acids. mdpi.com

Another novel strategy begins with 6,8-dihalo-octanoic acid derivatives instead of thioctic acid itself. google.com In one patented method, a 6,8-dihalo octanoate (B1194180) is used as the starting material. google.com This ester reacts with a low alkyl-amide in a polar solvent, catalyzed by a sodium alkoxide (e.g., sodium methoxide (B1231860) or sodium ethylate), to form the intermediate 6,8-dihalo decoylamide. google.com This intermediate subsequently undergoes cyclization with sodium disulfide to yield the final this compound product. google.com This method is presented as being more efficient and suitable for industrial production by shortening the process and lowering costs compared to syntheses starting from thioctic acid. google.com

Table 2: Overview of Advanced Synthetic Approaches

ApproachKey FeaturesStarting MaterialsPotential AdvantagesReference
Visible-Light Photoredox CatalysisUses light energy, organic dye photocatalysts, and air as an oxidant.Thioacids, AminesMild reaction conditions, sustainable, tolerates various functional groups. mdpi.com
Catalytic Amidation from Dihalo-OctanoatesTwo-step process: amidation followed by cyclization.6,8-dihalo octanoate, Low alkyl-amide, Sodium alkoxide, Sodium disulfideLower production cost, shorter production time, suitable for industrial scale. google.com

Stereoselective Synthesis of this compound Enantiomers

Thioctic acid possesses a chiral center at the C6 position, leading to two enantiomers: (R)-(+)-lipoic acid and (S)-(-)-lipoic acid. newdrugapprovals.org Consequently, this compound also exists as (R)- and (S)-enantiomers. As the biological activity often resides in a specific enantiomer, particularly the (R)-form which is the natural cofactor, stereoselective synthesis is of paramount importance. newdrugapprovals.org

The primary strategies for obtaining enantiomerically pure thioctic acid amides involve the synthesis of the corresponding enantiopure thioctic acid, which is then subjected to amidation. Advances in chiral chemistry have enabled efficient manufacturing of single enantiomers through both classical resolution of racemates and direct asymmetric synthesis. newdrugapprovals.org

One asymmetric synthesis strategy starts from (S)-(+)-6-hydroxy-γ-lactone. newdrugapprovals.org The lactone is converted to the corresponding (S)-dichloro derivative via reaction with thionyl chloride and pyridine, which proceeds with an inversion of configuration at the C-6 position. newdrugapprovals.org Treatment of this dichloro intermediate with sulfur and sodium sulfide (B99878) induces cyclization to form the dithiolane ring. newdrugapprovals.org Subsequent basic hydrolysis of the methyl ester group yields (R)-α-lipoic acid, which can then be amidated to (R)-thioctic acid amide. newdrugapprovals.org Another approach utilizes the enantioselective enzymatic Baeyer-Villiger oxidation of a cyclohexanone (B45756) derivative to create a chiral lactone precursor. newdrugapprovals.org Furthermore, lipase-catalyzed transacylation has been developed to resolve racemic ethyl 8-chloro-6-hydroxy octanoate, yielding the (R)-enantiomer which is a key precursor for the synthesis of (R)-lipoic acid. rsc.org

Table 3: Strategies for Stereoselective Synthesis of Thioctic Acid Precursors

StrategyChiral PrecursorKey TransformationTarget EnantiomerReference
Asymmetric Synthesis(S)-(+)-6-hydroxy-γ-lactoneInversion of configuration at C-6 during chlorination, followed by cyclization.(R)-α-Lipoic Acid newdrugapprovals.org
Enzymatic OxidationCyclohexanone derivativeEnzymatic Baeyer-Villiger oxidation.Chiral lactone intermediate newdrugapprovals.org
Enzymatic ResolutionRacemic ethyl 8-chloro-6-hydroxy octanoateLipase-catalyzed transacylation.(R)-ethyl 8-chloro-6-hydroxy octanoate rsc.org

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Probing and Research Applications

The core structure of this compound has been chemically modified to create a diverse library of analogs and derivatives. These synthetic molecules serve as valuable tools for probing biological mechanisms, studying structure-activity relationships, and developing new research applications.

One area of investigation involves creating conjugates of thioctic acid with other biologically active molecules. For example, novel indole-lipoic acid derivatives have been synthesized by creating an amide linkage between the indole (B1671886) ring and the lipoic acid moiety. nih.gov These compounds were designed to investigate combined antioxidant properties. nih.gov Another example is the synthesis of selenotrisulfide derivatives of lipoamide. nih.gov This was achieved by reacting lipoamide with selenite, resulting in an intramolecular selenotrisulfide that was characterized by mass spectrometry and found to be a substrate for thioredoxin reductase. nih.gov

Researchers have also synthesized dimeric analogs. In one study, ester and amide derivatives of lipoic acid were created, including a symmetrical amide dimer where two lipoic acid units are joined by a 3-aminopropyl linker. researchgate.net This analog, 5-[1,2]-dithiolan-3-yl-pentanoic acid 3-(5-[1,2]dithiolan-3yl-pentanoylamino)-propyl]-amide, was synthesized to improve upon the pharmacokinetic parameters of the parent compound. researchgate.net The synthesis of various N-phenyl-lipoamide derivatives has also been reported for studying antiproliferative effects. dntb.gov.ua These examples highlight how synthetic derivatization allows for the fine-tuning of the molecule's properties for specific research goals. acs.org

Table 4: Examples of Synthesized this compound Analogs

Analog/Derivative ClassSpecific ExampleSynthetic LinkageResearch ApplicationReference
Indole ConjugatesIndole-lipoic acid derivativesAmideInvestigation of antioxidant properties and lipid peroxidation inhibition. nih.gov
Selenium-Containing AnalogsSelenotrisulfide derivative of lipoamideIntramolecular Selenotrisulfide (S-Se-S)Model selenium donor compounds for studying redox reactions. nih.gov
Dimeric AmidesBis-lipoamide linked by a propyl groupAmideImproving pharmacokinetic parameters and potency. researchgate.net
Aromatic AmidesN-phenyl-lipoamide derivativesAmideStudying antiproliferation and structure-activity relationships. dntb.gov.ua
Quantum Dot ConjugatesThioctic acid-nucleoside conjugates on CdS/ZnS QDsAmide chain anchored via thiol groupsProbing adenosine (B11128) receptors. researchgate.net

Functionalization Strategies Employing this compound as a Chemical Building Block

The unique structure of this compound, particularly its dithiolane ring, makes it an excellent building block for the functionalization of surfaces and the construction of larger molecular architectures. The disulfide bond can be reductively cleaved to form two thiol groups, which exhibit strong affinity for noble metal surfaces like gold.

A primary application is the functionalization of gold nanoparticles (AuNPs). Thioctic acid and its amide derivatives are widely used to create stable, self-assembled monolayers on AuNPs. mdpi.comresearchgate.net For instance, thioctic acid can be conjugated with molecules like polyethylene (B3416737) glycol (PEG) or DNA oligonucleotides. mdpi.com In one approach, L-threoninol is used as a scaffold; its amino group forms an amide bond with thioctic acid, and its hydroxyl groups are used for further derivatization and attachment to a solid support for oligonucleotide synthesis. mdpi.com The resulting thioctic-oligonucleotide conjugates show higher stability and surface coverage on AuNPs compared to simple thiol-oligonucleotides. mdpi.com

This compound itself has been used to functionalize nanoparticles for specific targeting. Cyclized peptides containing the isoDGR motif, which targets αvβ3 integrin, have been coupled to maleimide-PEG-lipoamide cross-linkers. frontiersin.org The lipoamide portion of this conjugate serves as the anchor to attach the entire construct to gold nanoparticles, creating a targeted nanosystem. frontiersin.org Beyond nanoparticles, thioctic acid's ability to undergo ring-opening polymerization makes it a monomer for synthesizing poly(disulfide)s, a class of responsive biomaterials used in applications like drug-conjugates and hydrogels. nsf.gov

Table 5: Applications of this compound as a Functional Building Block

Application AreaDescription of FunctionalizationKey Feature UtilizedResulting System/MaterialReference
Gold Nanoparticle (AuNP) StabilizationThioctic acid derivatives are attached to AuNPs to create stable coatings.Strong affinity of the dithiol/disulfide for gold surfaces.Stable, functionalized AuNPs for diagnostic probes. mdpi.com
DNA-Gold Nanoparticle ConjugatesOligonucleotides are synthesized with a terminal this compound moiety for attachment to AuNPs.Dithiolane ring for robust surface anchoring.Highly stable DNA-AuNP conjugates for diagnostics and delivery. mdpi.commdpi.com
Targeted NanosystemsA lipoamide-PEG-peptide conjugate is synthesized and attached to AuNPs.Lipoamide acts as a robust anchor for the targeting ligand.αvβ3-integrin targeting nanogold particles. frontiersin.org
Responsive PolymersThioctic acid undergoes ring-opening polymerization.Strain of the 1,2-dithiolane (B1197483) ring.Poly(disulfide)s for biomedical applications (e.g., drug delivery, hydrogels). nsf.gov
Specific Protein ImmobilizationThioctic acid-capped AuNPs are modified to create a cobalt(II)-terminated shell.Thioctic acid provides the initial stable layer for further modification.Nano-interface for immobilizing histidine-tagged proteins. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Thioctic Acid Amide

Interactions of Thioctic Acid Amide with Intracellular Components and Biomolecules

This compound's primary role is intrinsically linked to its function as a covalently bound prosthetic group on several mitochondrial multienzyme complexes. nih.govcaymanchem.com This attachment, a post-translational modification known as lipoylation, involves forming an amide bond between the carboxyl group of thioctic acid and the ε-amino group of a lysine (B10760008) residue on the specific enzyme subunit. caymanchem.commdpi.com This lipoamide (B1675559) arm provides a flexible tether that allows for the transfer of intermediates between the different active sites of the enzyme complexes. caymanchem.com

Beyond its well-established co-enzymatic functions, recent research has unveiled that the reduced form of this compound interacts with and inhibits histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. researchgate.net This interaction is stereospecific, with the naturally occurring (R)-enantiomer demonstrating inhibitory activity at physiologically relevant concentrations, leading to the hyperacetylation of HDAC substrates. researchgate.net

Co-enzymatic Roles of this compound in Mitochondrial Enzyme Complexes

This compound is an indispensable cofactor for several mitochondrial α-ketoacid dehydrogenase complexes that are central to cellular energy metabolism. ontosight.ainih.gov These complexes include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. nih.govlibretexts.orgwikipedia.org this compound is covalently attached to the dihydrolipoyl transacetylase (E2) subunit, where it accepts the hydroxyethyl (B10761427) group from thiamine (B1217682) pyrophosphate (TPP) and transfers it as an acetyl group to coenzyme A. mdpi.comlibretexts.orgwikilectures.eu

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point in the TCA cycle, this complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA. medlink.commdpi.com Similar to its role in PDC, the lipoamide moiety on the dihydrolipoamide (B1198117) S-succinyltransferase (E2) subunit is essential for transferring the succinyl group. mdpi.comebi.ac.uk

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine. caymanchem.comnih.gov

Glycine (B1666218) Cleavage System (GCS): This multi-enzyme system is responsible for the breakdown of glycine. This compound is attached to the H-protein, where it plays a central role in transferring a methylamine (B109427) group. nih.govnih.govcapes.gov.br

The catalytic cycle within these complexes involves the reductive acylation of the lipoamide disulfide, followed by the transfer of the acyl group. The resulting dihydrolipoamide is then re-oxidized by dihydrolipoamide dehydrogenase (E3), a flavoprotein that uses FAD as a cofactor and NAD+ as the final electron acceptor, regenerating the oxidized lipoamide for the next catalytic cycle. wikilectures.eunih.govwikipedia.org

Table 1: Mitochondrial Enzyme Complexes Requiring this compound as a Co-enzyme

Enzyme Complex Abbreviation Subunit with Lipoamide Function
Pyruvate Dehydrogenase Complex PDC Dihydrolipoyl transacetylase (E2) Converts pyruvate to acetyl-CoA libretexts.orgwikipedia.org
α-Ketoglutarate Dehydrogenase Complex KGDHC Dihydrolipoamide S-succinyltransferase (E2) Converts α-ketoglutarate to succinyl-CoA medlink.commdpi.com
Branched-Chain α-Ketoacid Dehydrogenase Complex BCKDH Dihydrolipoyl transacylase (E2) Catabolism of branched-chain amino acids caymanchem.comnih.gov

Protein and Enzyme Interactions Mediated by this compound

The lipoamide arm, covalently attached to a lysine residue, acts as a flexible swinging arm that facilitates the transfer of substrates between the active sites of the different enzyme components (E1, E2, and E3) within the α-ketoacid dehydrogenase complexes. caymanchem.com The interaction between the lipoamide-containing H-protein and the dihydrolipoamide dehydrogenase (L-protein) of the glycine decarboxylase system has been studied in detail. nih.govnih.gov It has been shown that the L-protein has a much higher affinity for the dihydrolipoyl H-protein than for free dihydrolipoamide. nih.gov However, structural studies suggest that a direct, rigid interaction between the H- and L-proteins is not required for the reoxidation of the reduced lipoamide arm. nih.govcapes.gov.br Instead, the flexibility of the lipoamide arm allows it to access the active site of the L-protein. nih.gov

Recent chemoproteomic studies have identified histone deacetylases (HDACs) as direct molecular targets of the reduced form of this compound. researchgate.net This interaction leads to the inhibition of HDAC activity and subsequent hyperacetylation of their protein substrates, such as α-tubulin. researchgate.net This finding suggests a broader regulatory role for this compound beyond its canonical co-enzymatic functions.

Role of this compound in Cellular Redox Homeostasis Regulation

Both this compound and its reduced form, dihydrolipoamide, play a significant role in maintaining cellular redox balance through various mechanisms. nih.govresearchgate.net These include directly scavenging reactive oxygen species (ROS), regenerating other endogenous antioxidants, and chelating metal ions. nih.govnih.gov

Direct Radical Scavenging Activities of this compound and its Reduced Form

Both the oxidized (lipoamide) and reduced (dihydrolipoamide) forms of the molecule possess potent antioxidant properties. researchgate.netfrontiersin.org They can directly scavenge a variety of reactive oxygen species (ROS). nih.govnih.gov Dihydrolipoic acid (DHLA), the reduced form, is considered a more potent antioxidant than its oxidized counterpart due to its two free thiol groups. nih.govnih.gov

Studies have shown that both forms can scavenge hydroxyl radicals and hypochlorous acid. nih.govfrontiersin.org DHLA is particularly effective at scavenging superoxide (B77818) and peroxyl radicals. researchgate.net The ability to neutralize free radicals without becoming a reactive species itself is a key feature of the antioxidant capacity of this pair. frontiersin.org

Regeneration of Endogenous Antioxidants by this compound

Vitamin C (Ascorbic Acid): It can reduce the ascorbyl radical back to ascorbate. researchgate.netnih.gov

Vitamin E (α-tocopherol): It can regenerate vitamin E from the tocopheroxyl radical, either directly or indirectly by regenerating vitamin C, which in turn regenerates vitamin E. nih.govnih.govresearchgate.net

Glutathione (B108866) (GSH): Dihydrolipoamide can reduce glutathione disulfide (GSSG) back to two molecules of reduced glutathione. nih.govnih.gov It can also increase intracellular GSH levels by facilitating the uptake of cystine, a precursor for GSH synthesis. frontiersin.org

This regenerative capacity makes the this compound/dihydrolipoamide redox couple a central hub in the cellular antioxidant network. nih.gov

Table 2: Antioxidant Regeneration by Dihydrolipoamide

Oxidized Antioxidant Regenerated Antioxidant Reference
Ascorbyl Radical Vitamin C (Ascorbate) researchgate.netnih.gov
Tocopheroxyl Radical Vitamin E (α-tocopherol) nih.govnih.gov

Metal Ion Chelation Mechanisms Involving this compound in Cellular Contexts

Both this compound and dihydrolipoamide possess metal-chelating properties, which contribute to their antioxidant effects by preventing metal-catalyzed free radical formation. nih.govnih.gov Transition metals like iron (Fe) and copper (Cu) can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. By sequestering these ions, this compound and its reduced form inhibit this process. nih.gov

Thioctic acid has been shown to chelate Fe²⁺ and Cu²⁺. nih.gov The reduced form, dihydrolipoamide, with its two thiol groups, is also an effective chelator and has been shown to form stable complexes with toxic metals such as cadmium (Cd²⁺) and mercury (Hg²⁺). mdpi.comnih.gov This chelating ability is considered beneficial in mitigating metal-induced toxicity. nih.govmdpi.com

This compound's Modulation of Cellular Signaling Pathways

This compound actively participates in the regulation of intricate cellular signaling networks, primarily impacting pathways related to mitochondrial function and cellular stress responses. Its effects are notably potent, often surpassing those of thioctic acid. nih.govnih.gov

One of the key pathways modulated by this compound is the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling cascade. nih.govnih.gov In adipocytes, this compound stimulates the expression of eNOS, leading to an increase in nitric oxide (NO) production and subsequent formation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov This activation of the eNOS-cGMP-PKG pathway is a critical mechanism through which this compound exerts its effects on mitochondrial biogenesis. nih.govnih.gov Inhibition of this pathway has been shown to block the compound's ability to stimulate the creation of new mitochondria. nih.govnih.gov

Furthermore, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. plos.orgnih.gov Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. ahajournals.orgnih.gov this compound promotes the nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes. plos.orgnih.govahajournals.org This activation leads to the increased expression of phase II antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to counteract oxidative stress. plos.orgnih.gov Studies have shown that the protective effects of this compound against oxidative damage are dependent on this Nrf2 activation. nih.gov

This compound has demonstrated a significant impact on the generation of new mitochondria (mitochondrial biogenesis) and the efficiency of cellular energy production (bioenergetics). nih.govnih.govplos.org Research in 3T3-L1 adipocytes has shown that treatment with this compound increases mitochondrial mass, mitochondrial DNA (mtDNA) copy number, and the expression of key proteins involved in the mitochondrial electron transport chain. nih.govnih.gov

This stimulation of mitochondrial biogenesis is orchestrated through the upregulation of the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α). nih.govnih.govplos.org PGC-1α is a master regulator that coordinates the expression of genes required for mitochondrial biogenesis. mdpi.commdpi.com this compound treatment leads to an increase in PGC-1α protein levels. nih.govplos.org This, in turn, activates downstream transcription factors, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA and the expression of nuclear-encoded mitochondrial proteins. nih.govnih.govplos.orgmdpi.com The potency of this compound in this regard is noteworthy, as it produces these effects at concentrations 10- to 100-fold lower than thioctic acid. nih.govnih.gov

FeatureEffect of this compound TreatmentKey Molecules Involved
Mitochondrial Mass IncreasedPGC-1α, NRF1, TFAM
Mitochondrial DNA (mtDNA) Content IncreasedPGC-1α, TFAM
Mitochondrial Protein Expression IncreasedPGC-1α, NRF1
Oxygen Consumption IncreasedElectron Transport Chain Complexes
ATP Production IncreasedElectron Transport Chain Complexes

The enhanced mitochondrial biogenesis translates to improved bioenergetic function. Studies have reported that this compound treatment leads to altered mitochondrial morphology, with changes in the size and structure of individual mitochondria, and increased activity of mitochondrial complexes I, II, and III. nih.gov

The influence of this compound extends to the regulation of gene expression and the resulting proteomic landscape of the cell. Its ability to activate transcription factors like Nrf2 and PGC-1α directly translates into changes in the transcription of a host of target genes. plos.orgnih.gov

Genomic analyses have revealed that this compound modulates the expression of genes involved in several key cellular processes. In adipocytes, at a concentration of 10 µmol·L⁻¹, this compound stimulates the mRNA expression of PPAR-γ, PPAR-α, and CPT-1α, genes involved in lipid metabolism and adipocyte differentiation, an effect not observed with thioctic acid at the same concentration. nih.govnih.gov

Proteomic studies have further elucidated the impact of this compound. In retinal pigment epithelial cells (ARPE-19), this compound was found to be more effective than thioctic acid in inducing the expression of Nrf2 and its subsequent translocation to the nucleus. plos.org This leads to an increased expression and activity of phase II antioxidant enzymes, including NQO-1, GST, GCL, catalase, and Cu/Zn SOD. plos.org Furthermore, proteomic analysis of yeast has shown that perturbations in the lipoylation process, for which this compound is central, can lead to significant changes in the mitochondrial subproteome, particularly affecting iron-sulfur containing proteins and other lipoamide-containing proteins. researchgate.net

Table of Genes and Proteins Regulated by this compound

Impact on Mitochondrial Biogenesis and Bioenergetics Pathways

Theoretical Models of this compound's Molecular Interactions and Reactivity

Computational studies and theoretical models have provided valuable insights into the molecular behavior of this compound, helping to explain its reactivity and interactions with biological molecules.

Theoretical investigations have focused on the conformation of the lipoamide arm, which is the flexible linker that attaches the thioctic acid moiety to its enzyme partners. nih.govnih.gov These studies, using numerical free-energy calculations, have explored how the chemical state of the lipoamide terminal group (oxidized, reduced, or loaded with a substrate) influences the arm's position and stability within the enzyme's active site. nih.govnih.gov For instance, in the glycine decarboxylase complex, electrostatic interactions are crucial for locking the methylamine-loaded lipoamide arm within a cavity in the H-protein. nih.gov These models have also highlighted the role of specific amino acid residues and even water molecules in stabilizing the arm's conformation. nih.gov

In terms of reactivity, computational analysis has shed light on the exceptional reactivity of the five-membered dithiolane ring of thioctic acid and its amide. unimelb.edu.au This enhanced reactivity, particularly towards oxidants, is attributed to a favorable conformation that maximizes the overlap of p-orbitals between the sulfur atoms, facilitating a hyperconjugative stabilization. unimelb.edu.au This inherent reactivity is significantly greater than that of linear disulfides or six-membered rings. unimelb.edu.au

Furthermore, molecular docking studies have been employed to understand the interaction of this compound's parent compound and its analogues with enzyme active sites, such as that of the pyruvate dehydrogenase E1 subunit. rsc.org These computational models help to visualize how the molecule fits within the active site and which specific interactions, like hydrogen bonds or pi-cation interactions, contribute to its binding affinity. rsc.org X-ray crystallography combined with theoretical DFT and MP2 investigations on a related N-substituted lipoamide have shown that protonation occurs at the carbonyl oxygen atom, which influences the bond lengths and electronic structure of the amide group. capes.gov.br

Table of Compound Names

Preclinical and in Vitro Investigation of Thioctic Acid Amide

Application of Cell Culture Models in Thioctic Acid Amide Research

Cell culture models are indispensable tools in the initial stages of biomedical research, offering a controlled environment to investigate the cellular and molecular effects of compounds like this compound. dovepress.com These in vitro systems, which include primary cells, immortalized cell lines, and more complex 3D and co-culture setups, allow for detailed examination of biochemical pathways and cellular responses. dovepress.comnih.gov

Primary and immortalized cell lines have been extensively used to explore the effects of thioctic acid. These models allow for reproducible and specific investigations into the compound's mechanisms. For instance, the rat pheochromocytoma PC12 cell line serves as a model for dopaminergic neurons to study oxidative stress. mdpi.com In these cells, pretreatment with thioctic acid has been shown to inhibit hydrogen peroxide (H₂O₂)-induced decreases in cell viability and reduce levels of intracellular reactive oxygen species (ROS). mdpi.com

Lymphocytes and fibroblasts are other cell types used in this research; studies have shown they can absorb thioctic acid from the culture medium, reduce it to its active form, dihydrolipoic acid (DHLA), and release it back into the medium. dovepress.com This highlights the cellular capacity to process the compound for antioxidant activity. dovepress.com Immortalized cell lines, which are modified to proliferate indefinitely, offer a stable and consistent platform for such research. google.com The use of human telomerase reverse transcriptase (hTERT)-immortalized cells combines the physiological relevance of primary cells with the longevity of cell lines, making them valuable models. physiology.orgnih.gov

Research has also utilized various other cell lines to elucidate specific actions of thioctic acid. L6 myotubes and 3T3-L1 adipocytes have been used to study glucose uptake, while pancreatic acinar AR42J cells have served as a model for pancreatitis. researchgate.netjst.go.jp

Table 1: Examples of Cell Line Applications in Thioctic Acid Research

Cell LineCell Type/OriginArea of InvestigationKey FindingsReference
PC12Rat Pheochromocytoma (Neuronal Model)Oxidative Stress, NeuroprotectionInhibited H₂O₂-induced cell death and reduced intracellular ROS. mdpi.com
CHOChinese Hamster OvaryBiomanufacturing, MetabolismUsed in nutrient media formulations for protein production. dovepress.com
Lymphocytes & FibroblastsHuman Primary CellsAntioxidant Uptake and MetabolismAbsorbed, reduced, and released thioctic acid as DHLA. dovepress.com
3T3-L1Mouse AdipocytesGlucose MetabolismInvestigated effects on glucose uptake. researchgate.net
AR42JRat Pancreatic Acinar CellsPancreatitis ModelAlleviated cerulein/resistin-induced oxidative stress and inflammation. jst.go.jp

To better mimic the complex in vivo environment, researchers are increasingly turning to co-culture and three-dimensional (3D) cell models. nih.govphysiology.org These advanced systems allow for the study of cell-cell and cell-extracellular matrix interactions, which are critical for understanding tissue function and disease. physiology.orgnih.gov 3D models, such as spheroids and organoids, can replicate aspects of tissue architecture, gene expression, and metabolic gradients that are absent in 2D monolayer cultures. nih.gov

While specific studies on this compound in these advanced models are emerging, the platforms hold significant promise. For example, 3D co-culture models of colorectal cancer cells and adipocytes have been used to investigate alterations in energy metabolism, a key area of thioctic acid's biological activity. researchgate.net Neural co-culture systems and brain organoids provide reliable methods for studying complex cellular interactions and the protective effects of compounds in a system that mimics the in vivo brain environment. nih.gov Given thioctic acid's known neuroprotective properties, these models are valuable for future investigations. mdpi.com The ability to form 3D epidermal structures from immortalized keratinocytes also presents an opportunity to study the compound's effects in a tissue-relevant context for dermatological research. physiology.org

Studies in Primary and Immortalized Cell Lines

Isolated Organ and Tissue Systems in this compound Research

Ex vivo studies using isolated organs and tissues provide a bridge between in vitro cell culture and in vivo animal models. These systems maintain the tissue's complex cellular architecture and allow for the investigation of physiological and pharmacological responses in a controlled setting.

Organ bath studies have been particularly useful in vascular research. For example, aortic rings isolated from rabbits have been used to assess vascular reactivity. mdpi.com In these experiments, tissues are mounted in an organ chamber containing a physiological solution, and responses to various agents are measured. mdpi.com Studies have shown that thioctic acid can preserve vascular contractility and improve endothelium-dependent vasorelaxation in tissues subjected to pathological conditions. mdpi.com Similarly, experiments on isolated rat diaphragm have been conducted to determine the impact of antioxidants on skeletal muscle contractile properties. Research on isolated human erythrocytes has demonstrated their ability to take up and reduce thioctic acid to its active form, dihydrolipoic acid, a process dependent on glucose metabolism and NADPH. nih.gov

Mechanistic Studies in Animal Models Utilizing this compound

Animal models are crucial for understanding the systemic effects and complex molecular mechanisms of this compound in a living organism. These in vivo studies allow for the investigation of the compound's role in various disease states and its influence on integrated biochemical pathways.

Thioctic acid has been investigated in several animal models of diseases characterized by oxidative stress and vascular injury. mdpi.com Spontaneously hypertensive rats (SHR) serve as an in vivo model of increased oxidative stress and are used to study cerebrovascular injury. mdpi.com In these animals, treatment with thioctic acid has been shown to reduce astrogliosis (an increase in the number of astrocytes due to central nervous system injury) and increase neurofilament immunoreaction, indicating a protective effect against neuronal damage. mdpi.com

The underlying mechanism in these models often involves the mitigation of oxidative stress. Oxidative stress is a key factor in the development of cerebrovascular and neurodegenerative diseases and is characterized by an imbalance between the production of free radicals and antioxidant defenses. mdpi.com Thioctic acid counters this by neutralizing free radicals and reducing the production of lipid peroxidation products like malondialdehyde. jst.go.jp Studies in models of sepsis-induced organ injury have also shown that thioctic acid can attenuate tissue damage by reducing oxidative stress markers and inflammatory mediators. jst.go.jp

Table 2: Examples of Animal Models in Thioctic Acid Research

Animal ModelDisease/Condition ModelKey Mechanistic FindingsReference
Spontaneously Hypertensive Rats (SHR)Cerebrovascular Injury / Oxidative StressReduced astrogliosis, increased neurofilament expression, and decreased ROS in the brain. mdpi.com
Rats with Chronic Constriction InjuryPeripheral NeuropathyDemonstrated analgesic, antioxidant, and neuroprotective efficacy.
Rats with Cerulein-Induced PancreatitisAcute PancreatitisAttenuated pancreatic damage by increasing glutathione (B108866) and reducing lipid peroxidation. jst.go.jp
Mice with Collagen-Induced ArthritisInflammatory ArthritisSuppressed NF-κB activation and reduced proinflammatory mediators. jst.go.jp
High-Fat Diet-Fed MiceEndothelial DysfunctionImproved endothelium-dependent vasorelaxation and reduced plasma lipid peroxidation.

In vivo studies have been instrumental in mapping the biochemical pathways modulated by thioctic acid. A primary role of thioctic acid is as a cofactor for mitochondrial multi-enzyme complexes, including pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), which are critical for cellular energy metabolism. rsc.org In its protein-bound form, lipoamide (B1675559), it is essential for these metabolic reactions.

Beyond its role as a cofactor, thioctic acid influences several key signaling pathways. It is reduced intracellularly by enzymes like dihydrolipoamide (B1198117) dehydrogenase and glutathione reductase to form DHLA, a potent antioxidant. mdpi.com This redox couple can directly scavenge reactive oxygen species and regenerate other endogenous antioxidants. researchgate.net

Thioctic acid has been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a major cellular defense mechanism against oxidative stress. Furthermore, it can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects. researchgate.netjst.go.jp Another critical pathway influenced by thioctic acid is glutathione (GSH) synthesis. It increases intracellular GSH levels, a vital component of the cell's antioxidant defense system, by improving the utilization of cystine. dovepress.comphysiology.org

Table 3: Biochemical Pathways Modulated by Thioctic Acid

Pathway/SystemEffect of Thioctic AcidSignificanceReference
Mitochondrial Energy MetabolismActs as a cofactor for PDH and KGDH complexes.Essential for cellular respiration and energy production. rsc.org
Nrf2/HO-1 SignalingActivates the pathway.Upregulates antioxidant defense enzymes.
NF-κB SignalingInhibits activation.Reduces the expression of proinflammatory mediators. researchgate.netjst.go.jp
Glutathione (GSH) SynthesisIncreases intracellular GSH levels.Enhances the primary endogenous antioxidant defense system. dovepress.comphysiology.org
PI3K/AKT SignalingModulates pathway activity.Influences cell survival and inflammation.

Analytical and Biophysical Methodologies for Thioctic Acid Amide Research

Chromatographic Techniques for Separation and Quantification of Thioctic Acid Amide and its Derivatives in Research Samples

Chromatographic methods are fundamental for the separation and quantification of this compound and its related compounds from complex mixtures. nih.gov These techniques are crucial for assessing purity, determining concentration, and isolating specific derivatives for further analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives due to its high resolution and sensitivity. nih.govbwise.kr Various HPLC methods have been developed, often employing reversed-phase columns and UV or electrochemical detection. bwise.krjst.go.jpresearchgate.net

For instance, a method for the simultaneous determination of thioctic acid, benfotiamine, and cyanocobalamin (B1173554) in pharmaceutical formulations utilizes a Zorbax C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5), with UV detection at 220 nm. researchgate.net Another approach for analyzing thioctic acid in raw materials and tablets employs a mobile phase of methanol (B129727) and monopotassium phosphate buffer (pH 3.0) with UV detection at 254 nm. sigmaaldrich.com The separation of alpha-lipoic acid amide can be achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com

The versatility of HPLC allows for its application in various research contexts, from quality control of pharmaceutical preparations to the analysis of biological samples. nih.govbwise.kr For example, HPLC has been used to study the uptake and recycling of alpha-lipoic acid in endothelial cells and to analyze its derivatives in dietary supplements. thermofisher.comshimadzu.com Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) offers enhanced specificity and sensitivity for the identification and quantification of this compound and its metabolites. jst.go.jpmdpi.com

Table 1: HPLC Methods for this compound and Derivative Analysis

Analyte(s) Column Mobile Phase Detection Reference
Thioctic acid, benfotiamine, cyanocobalamin Zorbax C18 Acetonitrile/Phosphate buffer (pH 3.5) UV at 220 nm researchgate.net
Thioctic acid Discovery RP-Amide C16 Methanol/Monopotassium phosphate (pH 3.0) UV at 254 nm sigmaaldrich.com
alpha-Lipoic acid amide Newcrom R1 Acetonitrile/Water/Phosphoric acid MS-compatible sielc.com
Thioctic acid derivatives XBridge OST C18 Acetonitrile/Ammonium acetate (B1210297) buffer Mass Spectrometry mdpi.com
Thioctic acid LiChrospher 100 RP-18 Isocratic elution UV at 340 nm or EC at +1.1 V researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after derivatization to increase volatility. nih.govgoogle.com This method offers high sensitivity and specificity, making it suitable for detecting low levels of the compound in various matrices. nih.gov

A typical GC-MS analysis of amide compounds involves sample extraction with methanol, followed by concentration and filtration before injection into the GC-MS system. google.com The chromatographic separation is often achieved on a capillary column, such as an Rxi-624sil MS, with a programmed temperature gradient. google.com The mass spectrometer then provides detailed structural information for definitive identification.

GC-MS has been successfully employed to detect bacterial lipoic acid after hydrolysis, reduction, and derivatization. nih.gov This methodology has been used to identify lipoic acid in Escherichia coli and the archaebacterium Halobacterium halobium. nih.gov It has also been used to characterize alpha-lipoic acid derivatives in synthetic chemistry research. google.com

Table 2: GC-MS Conditions for Amide Compound Analysis

Parameter Condition Reference
Column Rxi-624sil MS (60m x 0.32mm, 1.8 µm) google.com
Carrier Gas Helium google.com
Injector Temperature 250 °C google.com
Oven Program Initial 40°C, ramp to 280°C google.com
Ionization Mode Electron Impact (EI) google.com

Spectroscopic Methods for Structural and Conformational Analysis of this compound

Spectroscopic techniques are indispensable for elucidating the structural and conformational properties of this compound. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra of thioctic acid derivatives show characteristic signals for the protons in the dithiolane ring and the pentanoic acid side chain. google.com For example, the protons adjacent to the sulfur atoms and the amide group exhibit distinct chemical shifts. ¹³C NMR spectra provide complementary information, with signals corresponding to the carbonyl carbon of the amide, the carbons of the dithiolane ring, and the aliphatic chain. google.comnih.gov This data is crucial for confirming the successful synthesis of new derivatives and for studying their conformational properties. google.comrsc.org

Table 3: Representative NMR Data for a Thioctic Acid Derivative

Nucleus Chemical Shift (ppm) Description Reference
¹H 3.61-3.52 Methylene protons near amide google.com
¹H 3.21-3.05 Methylene protons in dithiolane ring google.com
¹³C 170.9 Amide carbonyl carbon google.com
¹³C 56.4 Carbon adjacent to sulfur google.com

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its derivatives. mdpi.compnas.org It is also invaluable for structural elucidation through fragmentation analysis.

Various ionization techniques, such as electrospray ionization (ESI), are commonly used for this compound analysis. massbank.eumassbank.eu In tandem mass spectrometry (MS/MS), precursor ions are fragmented to produce a characteristic pattern of product ions, which can be used to identify the molecule and its modifications. nih.govmassbank.eu For instance, the mass spectrum of DL-Thioctamide shows a prominent [M+H]⁺ ion at m/z 206. massbank.eu

MS is frequently coupled with chromatographic techniques like HPLC (LC-MS) and GC (GC-MS) to analyze complex mixtures. mdpi.comnih.gov This combination allows for the separation of different components before their detection and identification by the mass spectrometer, providing a powerful tool for metabolomic studies and the analysis of reaction products. mdpi.compnas.org

Table 4: Mass Spectrometry Data for this compound

Compound Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Reference
DL-Thioctamide Positive ESI 206 ([M+H]⁺) 101, 95, 93, 88, 83 massbank.eu
Lipoamide (B1675559) Positive Not specified 79.0, 55.0, 67.0 nih.gov

Infrared (IR) and Raman Spectroscopy for this compound Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mt.com These methods are useful for confirming the presence of the amide group and other structural features in this compound and its derivatives.

The IR spectrum of a thioctic acid derivative typically shows a characteristic absorption band for the C=O stretching vibration of the amide group around 1640-1670 cm⁻¹. google.com The N-H stretching vibration of the amide can also be observed around 3444 cm⁻¹. google.com

Raman spectroscopy offers complementary information and is particularly useful for studying the disulfide bond in the dithiolane ring. spectroscopyonline.com The S-S stretching vibration gives rise to a characteristic Raman peak. Both IR and Raman spectroscopy can be used to study the self-assembly of thioctic acid derivatives on surfaces, providing insights into their orientation and intermolecular interactions. acs.org

Table 5: Key Vibrational Frequencies for a Thioctic Acid Derivative

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Technique Reference
Amide C=O stretch 1643 IR google.com
Amide N-H stretch 3444 IR google.com
Amide Amide I ~1650 Raman spectroscopyonline.com
Disulfide S-S stretch ~500-550 Raman spectroscopyonline.com

Electrochemical and Biophysical Techniques for Studying this compound Interactions

The study of this compound and its interactions at a molecular level relies on a suite of sophisticated analytical and biophysical methodologies. These techniques are essential for characterizing the behavior of this compound, particularly when it is part of a self-assembled monolayer (SAM) or when its binding properties are under investigation. Electrochemical methods provide insights into electron transfer and interfacial properties, while biophysical techniques like surface plasmon resonance and isothermal titration calorimetry directly measure binding events and their thermodynamic underpinnings. nii.ac.jpmdpi.comfrontiersin.org These approaches are often complementary, providing a comprehensive picture of the molecular interactions involving this compound.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrodes modified with molecular films. scirp.orgscirp.orgmdpi.com For this compound research, EIS is frequently employed to characterize the formation, stability, and barrier properties of self-assembled monolayers on gold and other electrode surfaces. nii.ac.jpacs.org The technique works by applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current. scirp.org The impedance data, often visualized in a Nyquist plot (imaginary vs. real impedance), can be fitted to an equivalent circuit model to quantify key electrochemical parameters. mdpi.comuba.ar

In the context of this compound, EIS helps to elucidate the properties of SAMs. For instance, studies on binary SAMs composed of thioctic acid and this compound on gold electrodes have used EIS alongside cyclic voltammetry to characterize the monolayer. nii.ac.jp The charge transfer resistance (Rct), a key parameter obtained from EIS, provides a measure of the monolayer's ability to block electron transfer of a redox probe (like ferri/ferrocyanide) to the electrode surface. mdpi.com A well-formed, densely packed monolayer typically exhibits a large Rct value.

Research has shown that EIS can be used to monitor the step-by-step assembly of layers on an electrode surface and to study the interactions of the modified surface with other molecules, such as proteins or ions. scirp.orgmdpi.com For example, changes in the impedance spectrum after exposing a this compound-modified electrode to an analyte can indicate a binding event or a structural rearrangement of the monolayer. scirp.orgscirp.org

One study investigated binary SAMs of thioctic acid (T-COOH) and this compound (T-NH2) for immobilizing cytochrome c. nii.ac.jp The electrochemical parameters, determined through cyclic voltammetry which is often used in conjunction with EIS, varied with the composition of the monolayer. nii.ac.jp The data indicated that a mixed monolayer with a specific ratio of the two components provided a more favorable environment for the protein's electrochemical activity compared to a single-component monolayer. nii.ac.jp

Ratio of T-COOH to T-NH2 in SolutionSurface Concentration of Electroactive Cytochrome c (Γ / 10⁻¹² mol cm⁻²)Formal Potential (E°' / V vs. Ag|AgCl)Standard Electron Transfer Rate Constant (ks / s⁻¹)
5:05.8-0.0259.5 ± 0.5
4:17.5-0.02812.3 ± 0.4
3:29.2-0.03215.8 ± 0.6
1:18.1-0.03513.1 ± 0.3
2:36.9-0.03910.2 ± 0.4

Table 1. Electrochemical parameters for cytochrome c immobilized on binary self-assembled monolayers of thioctic acid (T-COOH) and this compound (T-NH2) on a gold electrode. The data shows that the optimal ratio for maximizing protein loading and electron transfer is 3:2. nii.ac.jp

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) in Binding Studies

Biophysical techniques that measure direct binding between molecules are crucial for understanding the function of this compound as a linker or as an active ligand. researchgate.net Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most prominent methods used for this purpose. mdpi.comacs.org

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that detects changes in the refractive index at the surface of a sensor chip, typically a thin gold film. rsc.org In studies involving this compound, the compound is often used as a tether to immobilize a specific ligand onto the gold surface via the disulfide group's strong affinity for gold. niph.go.jp When a potential binding partner (the analyte) flows over the surface, its binding to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal. nih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

For example, thioctic acid amides have been synthesized to serve as convenient tethers for presenting carbohydrates on gold surfaces to study their interactions with proteins, effectively minimizing non-specific protein binding. niph.go.jp In one study, a thioctamide derivative was synthesized by reacting thioctic acid with a linker molecule, which was then used to immobilize a sulfated trisaccharide onto an SPR sensor chip for binding experiments. niph.go.jp

Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event. cureffi.orgresearchgate.net This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). rsc.orgjaptamers.co.uk

In a typical ITC experiment, a solution of one molecule (e.g., a small molecule ligand like this compound) is titrated into a solution containing its binding partner (e.g., a protein) in a sample cell. cureffi.org The heat change upon each injection is precisely measured. cureffi.org Research on the binding of lipoic acid derivatives to histone deacetylase 6 (HDAC6) utilized ITC to determine the thermodynamic parameters of the interaction. nih.gov The study measured the dissociation constants for (R/S)-lipoamide (the amide form of thioctic acid), revealing its binding affinity for the enzyme. nih.gov

LigandBinding Affinity (KD)Notes
(R)-Lipoic Acid350 nMThe biologically active stereoisomer.
(R/S)-Lipoic Acid~700 nMRacemic mixture; KD value is approximately double that of the pure (R)-isomer, suggesting only the (R)-isomer binds.
(R/S)-Lipoamide~700 nMRacemic mixture of the amide form.
(S)-Lipoic AcidNo binding detectedThe other stereoisomer showed no detectable binding.

Table 2. Dissociation constants (KD) for the binding of lipoic acid and lipoamide derivatives to Histone Deacetylase 6 (HDAC6) as determined by Isothermal Titration Calorimetry (ITC). nih.gov

Computational Chemistry and in Silico Modeling of Thioctic Acid Amide

Molecular Docking and Molecular Dynamics Simulations of Thioctic Acid Amide and its Ligands

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target at the molecular level.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, estimating the binding affinity through scoring functions. Studies have utilized molecular docking to explore the therapeutic potential of this compound analogs. For instance, new methylenedioxyphenyl-based amide derivatives of thioctic acid were docked against several key protein targets implicated in cardiovascular diseases and diabetes. acs.orgnih.gov The docking studies aimed to understand the binding capacity of these compounds and identify favorable interactions within the active sites of these proteins. acs.orgnih.gov

In one such study, two new thioctic acid conjugates, MDC and ADC, were evaluated for their binding affinity against myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD). acs.orgresearchgate.net The results, summarized in the table below, indicated strong binding to MPO, suggesting potential as inhibitors for this enzyme. acs.orgresearchgate.net

Table 1: Molecular Docking Scores of this compound Derivatives Against Various Protein Targets. acs.orgnih.gov
CompoundTarget ProteinDocking Score (kcal/mol)Positive ControlControl Docking Score (kcal/mol)
MDCMyeloperoxidase (MPO)-7.79Salicylhydroxamic acid-5.88
ADCMyeloperoxidase (MPO)-7.74Salicylhydroxamic acid-5.88
MDCDipeptidyl peptidase-4 (DPP-4)-6.98Sitagliptin-7.89
ADCDipeptidyl peptidase-4 (DPP-4)-6.87Sitagliptin-7.89
MDCα-Glucosidase (α-GD)-6.57Acarbose-7.25
ADCα-Glucosidase (α-GD)-6.49Acarbose-7.25

Similarly, docking studies on alpha-lipoic acid analogues with human Manganese Superoxide (B77818) Dismutase (MnSOD) have been performed to investigate their potential in regulating redox balance. researchgate.net These simulations help in understanding the ligand-receptor interactions that are crucial for biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose predicted by docking and to observe the conformational changes over time. labxing.com These simulations are often used to validate docking results. For example, the binding of an alpha-lipoic acid analogue, CMX-2043, to MnSOD was validated using molecular dynamic simulations, which confirmed a strong and stable interaction. researchgate.net MD simulations can also elucidate the formation of stable protective layers, for instance, in the context of corrosion inhibition by amide-containing compounds on metal surfaces. rsc.org The process typically involves energy minimization of the system, followed by equilibration under controlled temperature and pressure, and finally, a production run to generate trajectories for analysis. labxing.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized analogs.

A QSAR study was conducted on a series of isoxazole (B147169) and thiazole (B1198619) derivatives, which can be considered analogs, to model their anticonvulsant activity. researchgate.net The molecular structures were optimized using the parametric semi-empirical quantum technique PM3. researchgate.net A genetic function algorithm was employed to select the most relevant molecular descriptors and build the QSAR model. researchgate.net The resulting model demonstrated good statistical significance and predictive power, making it a useful tool for designing new compounds with potentially enhanced anticonvulsant properties. researchgate.net

Table 2: Statistical Parameters of a QSAR Model for Anticonvulsant Activity of Alpha-Lipoic Acid Analogues. researchgate.net
Statistical ParameterValue
R² (Coefficient of Determination)0.975
Q² (Cross-validated R²)0.959
R² (Pred.) (External Validation)0.761
Lack-of-fit (LOF)0.056
F-statistic198.058
Standard Error of Estimate (SEE)0.062

The high values for R² (a measure of how well the model fits the data) and Q² (a measure of the model's internal predictive ability) indicate a robust model. mdpi.com The external validation parameter, R²(Pred.), further confirms the model's ability to predict the activity of new compounds within its applicability domain. researchgate.netmdpi.com Such QSAR models are crucial for prioritizing the synthesis of the most promising lead compounds, thereby saving time and resources in the drug discovery process. nih.govnih.gov

Quantum Chemical Calculations on this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of this compound and its derivatives. rsc.orgrsc.org These calculations provide insights into parameters that govern the molecule's behavior in chemical reactions and biological systems.

Studies on α-lipoic acid and its metabolites have used DFT methods like B3LYP to calculate various antioxidant parameters. nih.govcore.ac.uk These include proton affinity (PA), bond dissociation enthalpy (BDE), and adiabatic ionization potential (AIP), which help in elucidating the preferred mechanisms of antioxidant action. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals important information about the molecule's reactivity. nih.govmdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netrsc.org

For example, DFT calculations were performed on the thioctic acid conjugates MDC and ADC. researchgate.net The results provided insights into their electronic properties and reactivity.

Table 3: Calculated Quantum Chemical Parameters for this compound Derivatives. researchgate.net
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Electrophilicity Index (ω) (eV)
MDC-6.12-2.583.542.79
ADC-6.49-2.533.962.53

The calculated electrophilicity index (ω) for both compounds was greater than 1.5 eV, suggesting they can act as electrophiles and readily interact with biological nucleophiles. researchgate.net Furthermore, analysis of the molecular orbitals showed that the SH groups in the reduced form exhibit the greatest electron-donating activities, which is crucial for their antioxidant function. nih.gov Theoretical investigations on protonated N-(1-Adamantyl)lipoamide have also been conducted using DFT and MP2 methods to understand its structure and the dynamics of protonation. capes.gov.brrsc.org

In Silico Prediction and Validation of this compound's Biological Targets

In silico methods are instrumental in the early stages of drug discovery for predicting and validating the biological targets of novel compounds, including this compound derivatives. nih.gov This process involves a combination of molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The prediction of biological targets often begins with molecular docking simulations against a panel of known proteins associated with specific diseases. acs.org As seen with the thioctic acid conjugates MDC and ADC, docking studies successfully predicted myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD) as potential biological targets. acs.orgnih.gov These in silico predictions guide subsequent in vitro experimental validation. acs.org For MDC and ADC, the favorable docking scores with MPO were followed by enzymatic inhibition studies which confirmed their activity, thus validating the in silico prediction. acs.orgresearchgate.net

In addition to target identification, in silico tools like SwissADME, pkCSM, and ProTox-II are used to predict the pharmacokinetic and toxicity profiles of new chemical entities. acs.orgnih.gov This early assessment of "drug-likeness" is critical for eliminating compounds with a low probability of success before committing to extensive synthesis and testing. nih.gov For instance, the ADMET profiles of chrysin (B1683763) derivatives incorporating α-lipoic acid were predicted to assess their potential as therapeutic agents. frontiersin.org The validation of these in silico predictions comes from subsequent experimental assays, such as cell-based assays or, ultimately, in vivo studies in animal models. nih.gov

Metabolic Transformations and Biosynthesis of Thioctic Acid Amide

Pathways of Endogenous Thioctic Acid Amide (Lipoamide) Biosynthesis in Biological Systems

In biological systems, the formation of lipoylated proteins occurs through two primary, independent pathways: a de novo synthesis pathway and a salvage pathway. nih.govnih.govnih.gov The de novo pathway assembles the lipoyl moiety directly on its target proteins from an eight-carbon fatty acid precursor. nih.govfrontiersin.org The salvage pathway utilizes pre-existing, free lipoic acid from the environment or from protein turnover, attaching it to the apoproteins. nih.govnih.gov

The best-characterized models for these pathways are in bacteria such as Escherichia coli and Bacillus subtilis. frontiersin.org In E. coli, both pathways operate concurrently. nih.gov The de novo pathway involves the enzymes LipB and LipA, while the salvage pathway is dependent on the enzyme LplA. researchgate.netnih.gov In contrast, eukaryotes like Saccharomyces cerevisiae (yeast) appear to rely solely on a de novo synthesis pathway, as they lack a clear homolog for a salvage-specific lipoate ligase. nih.gov Human mitochondrial pathways also show conserved elements of the de novo process. frontiersin.org

A variation of the de novo pathway, known as the lipoyl relay pathway, has been identified in B. subtilis and eukaryotes. asm.org In this system, the lipoyl group is first assembled on the H-protein of the glycine (B1666218) cleavage system (GCS) and is then transferred to the other target dehydrogenase complexes. frontiersin.orgasm.org This establishes the GCS H-protein as a central hub in lipoamide (B1675559) biosynthesis. frontiersin.orgasm.org

Enzymatic Machinery Involved in this compound Formation

The biosynthesis of lipoamide is orchestrated by a specialized set of enzymes that catalyze the key steps of synthesis and attachment. The specific enzymes involved can differ between the de novo and salvage pathways and may have different homologs across various organisms.

Octanoyltransferases (EC 2.3.1.181) : These enzymes initiate the de novo pathway. wikipedia.orguniprot.org

LipB : In E. coli, LipB is an octanoyltransferase that transfers an octanoyl group from octanoyl-acyl carrier protein (octanoyl-ACP) to the specific lysine (B10760008) residues on the lipoyl domains of apoproteins. researchgate.netwikipedia.orgcreativebiolabs.net The reaction proceeds through a thioester-linked octanoyl-LipB intermediate. nih.govacs.org

LipM : In B. subtilis, the octanoyltransferase function is performed by LipM. nih.gov Despite having virtually no sequence similarity to E. coli's LipB, it performs the same function and belongs to a different protein family that resembles lipoate ligases. nih.gov

LIPT2 : In humans, LIPT2 is the octanoyltransferase that transfers the octanoyl moiety from octanoyl-ACP to the glycine cleavage system H-protein (GCSH). frontiersin.org

Lipoyl Synthase (EC 2.8.1.8) :

LipA (or LIAS in humans) : This enzyme catalyzes the final and most chemically challenging step in the de novo pathway. asm.orgnih.govnih.gov LipA is a member of the radical S-adenosylmethionine (SAM) enzyme superfamily. nih.govpnas.org It inserts two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl chain to form the dithiolane ring of the lipoyl moiety. nih.govnih.govpnas.org Research has shown that LipA uses an auxiliary iron-sulfur cluster within its structure as the direct source of the sulfur atoms, which is sacrificed during each catalytic cycle. nih.govpnas.org

Lipoate-Protein Ligases (EC 6.3.1.20) : These enzymes are central to the salvage pathway. frontiersin.orguniprot.org

LplA : In organisms like E. coli, LplA (lipoate-protein ligase A) catalyzes the attachment of exogenous lipoic acid to apoproteins. frontiersin.orgnih.gov This is an ATP-dependent, two-step reaction: first, lipoic acid is activated to form a lipoyl-AMP intermediate, and then the activated lipoyl moiety is transferred to the lysine residue of the target protein. nih.govnih.govmedchemexpress.com LplA can also use octanoic acid as a substrate, which then requires the action of LipA to become a functional lipoyl group. nih.gov

LIPT1 : In the human lipoyl relay pathway, the amidotransferase LIPT1 transfers the completed lipoyl group from GCSH to the other mitochondrial enzyme complexes. frontiersin.orgasm.org

Table 1: Key Enzymes in this compound (Lipoamide) Biosynthesis

Enzyme EC Number Pathway Function Organism Example(s) Citations
Octanoyltransferase (LipB) 2.3.1.181 De novo Transfers octanoyl group from octanoyl-ACP to apoproteins. E. coli wikipedia.orgcreativebiolabs.netacs.org
Octanoyltransferase (LipM) 2.3.1.181 De novo Transfers octanoyl group to GcvH protein. B. subtilis asm.orgnih.gov
Octanoyltransferase (LIPT2) - De novo (Relay) Transfers octanoyl group from octanoyl-ACP to GCSH. Humans frontiersin.org
Lipoyl Synthase (LipA/LIAS) 2.8.1.8 De novo Inserts two sulfur atoms into the protein-bound octanoyl moiety. E. coli, B. subtilis, Humans asm.orgasm.orgpnas.org
Lipoate-Protein Ligase (LplA) 6.3.1.20 Salvage Attaches free lipoic acid to apoproteins via a lipoyl-AMP intermediate. E. coli frontiersin.orgnih.govmedchemexpress.com
Amidotransferase (LipL/LIPT1) - De novo (Relay) Transfers lipoyl group from lipoylated GcvH/GCSH to other apoproteins. B. subtilis, Humans frontiersin.orgasm.org

Precursors and Intermediate Metabolites in this compound Biosynthesis

The synthesis of lipoamide relies on several key precursor molecules and proceeds through distinct metabolic intermediates.

Octanoyl-Acyl Carrier Protein (Octanoyl-ACP) : This is the primary precursor for the de novo biosynthesis pathway. nih.govfrontiersin.org Octanoic acid, an eight-carbon fatty acid, is synthesized by the mitochondrial fatty acid synthesis (FAS II) system and exists attached to an acyl carrier protein (ACP). frontiersin.orgconicet.gov.ar The octanoyl-ACP is then used by octanoyltransferases (LipB or LipM) as the substrate to initiate lipoamide synthesis. researchgate.netnih.gov

Lipoic Acid : Free lipoic acid is the essential precursor for the salvage pathway. nih.govresearchgate.net It can be taken up from the environment and is activated by lipoate-protein ligase (LplA). nih.govnih.gov

ATP (Adenosine Triphosphate) : ATP is a crucial co-substrate in the salvage pathway, where it is hydrolyzed by LplA to form the high-energy intermediate, lipoyl-AMP, and pyrophosphate. nih.govnih.gov

S-Adenosylmethionine (SAM) : SAM is a required co-substrate for lipoyl synthase (LipA). nih.govpnas.org LipA uses a [4Fe-4S] cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical, which is a highly reactive species that initiates the hydrogen atom abstraction from the octanoyl chain, enabling sulfur insertion. pnas.org

Octanoylated Proteins : This is the key intermediate of the de novo pathway. After the transfer of the octanoyl group from octanoyl-ACP by LipB or its homologs, the target protein exists in an octanoylated state before being converted to the final lipoylated form by LipA. researchgate.netnih.gov

Lipoyl-AMP : This is the activated intermediate of the salvage pathway. nih.govresearchgate.net LplA catalyzes the reaction between lipoic acid and ATP to form lipoyl-adenylate (lipoyl-AMP), which then serves as the donor for the transfer of the lipoyl moiety to the apoprotein. nih.govmedchemexpress.com

Table 2: Precursors and Intermediates in Lipoamide Biosynthesis

Metabolite Role Pathway Citations
Octanoyl-ACP Initial Substrate De novo researchgate.netnih.govfrontiersin.org
Lipoic Acid Initial Substrate Salvage nih.govnih.govresearchgate.net
ATP Co-substrate (Energy Source) Salvage nih.govnih.gov
S-Adenosylmethionine (SAM) Co-substrate (Radical Generation) De novo nih.govpnas.org
Octanoylated Protein Intermediate De novo researchgate.netnih.gov
Lipoyl-AMP Activated Intermediate Salvage nih.govmedchemexpress.comresearchgate.net

Biotransformation Processes of this compound in Research Models

Once formed, the lipoamide cofactor undergoes cyclic biotransformation as part of its function within enzyme complexes. The primary transformation is the reversible reduction and oxidation of its dithiolane ring. ontosight.ai This process is fundamental to its role in transferring acyl groups and electrons during the catalytic cycles of enzymes like the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (OGDH) complexes. sigmaaldrich.com

In the course of catalysis, the oxidized lipoamide accepts an acyl group (e.g., an acetyl group from pyruvate), which is accompanied by the reductive cleavage of the disulfide bond to form a thioester with one sulfhydryl group and a free thiol on the other, creating acetyldihydrolipoamide. libretexts.org After transferring the acyl group to Coenzyme A, the fully reduced dihydrolipoamide (B1198117) is left. ebi.ac.uk This reduced form must be re-oxidized to complete the catalytic cycle. ontosight.ai

Studies in various research models have elucidated this process. In mammalian cell cultures, lipoic acid taken up by cells is reduced to dihydrolipoic acid (DHLA). sigmaaldrich.com This reduction can be mediated by several NADH- or NADPH-dependent enzymes, including dihydrolipoamide dehydrogenase, thioredoxin reductase, and glutathione (B108866) reductase. sigmaaldrich.comwikipedia.org In a study using bovine lipoamide dehydrogenase, the enzyme efficiently reduced a lipoamide derivative in the presence of NADH. pnas.org The degradation of lipoamide can occur via lipoamidases, which cleave the amide bond to release free lipoic acid. wikipedia.org

Characterization of Enzymes Governing this compound Metabolism

The primary enzyme governing the metabolic state of the lipoamide cofactor is dihydrolipoamide dehydrogenase (E3), a flavoprotein that is itself a core component of the dehydrogenase complexes where lipoamide functions. libretexts.orgwikipedia.org

Dihydrolipoamide Dehydrogenase (E3) (EC 1.8.1.4) : This enzyme is responsible for the re-oxidation of dihydrolipoamide back to its oxidized lipoamide form. nih.gov It is a shared component of the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-keto acid dehydrogenase complexes. sigmaaldrich.comwikipedia.org The enzyme utilizes a tightly bound Flavin Adenine Dinucleotide (FAD) cofactor. libretexts.org It accepts two electrons from dihydrolipoamide to regenerate the disulfide bond of lipoamide, forming FADH₂ in the process. The FADH₂ is then re-oxidized by transferring electrons to NAD⁺, producing NADH. libretexts.org Deficiencies in dihydrolipoamide dehydrogenase can lead to severe metabolic diseases due to the disruption of these central energy-producing pathways. nih.gov Studies on the enzyme from Corynebacterium glutamicum confirmed its ability to catalyze the reversible reoxidation of dihydrolipoic acid and to transfer electrons from NADH to various compounds. nih.gov In yeast, the expression of the gene encoding lipoamide dehydrogenase (LPD1) is regulated by the amino acid biosynthesis control system, linking its function to broader metabolic states. portlandpress.com

Lipoamidases : These enzymes hydrolyze the amide bond linking lipoic acid to its protein lysine residue. Serum lipoamidases have been shown to rapidly cleave lipoyl-lysine, releasing free lipoic acid. wikipedia.org

Future Directions and Emerging Research Avenues for Thioctic Acid Amide

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Thioctic Acid Amide Research

The advent of "omics" technologies offers a powerful, systems-level approach to unravel the multifaceted interactions of this compound within a biological system. azti.es These technologies—genomics, proteomics, and metabolomics—allow for the comprehensive analysis of an organism's full set of genes, proteins, and metabolites, respectively, providing a holistic snapshot of cellular responses to a given stimulus. rbojournal.orgctcusp.orgisaaa.org The integration of these platforms is poised to revolutionize our understanding of this compound's mechanisms of action, moving from single-pathway observations to a network-level perspective.

Genomics and Transcriptomics: These fields study the complete set of genetic instructions and gene expression patterns. azti.esisaaa.org Genomic and transcriptomic analyses can identify genes and signaling pathways that are modulated by this compound. For instance, studies on its precursor, lipoic acid, have revealed influences on the gene expression related to endothelial cell behavior and central metabolic pathways. oup.com Future research could apply RNA-sequencing (RNA-Seq) to systematically map the transcriptional landscape of cells treated with this compound, revealing novel regulatory networks and potential therapeutic targets.

Proteomics: As the study of all proteins expressed in a biological sample, proteomics is crucial for understanding protein function and interaction. ctcusp.org In the context of this compound, proteomic techniques can identify direct protein binding partners beyond the well-known dehydrogenase complexes. creative-enzymes.com Chemical proteomics, using affinity-based probes, has already been instrumental in identifying Sirt2 as a protein that interacts with lipoylated peptides. researchgate.net Future large-scale proteomic screens could uncover a wider range of interacting proteins, shedding light on the compound's role in diverse cellular processes.

Metabolomics: Metabolomics catalogs the complete set of small-molecule metabolites, offering the closest link to the cellular phenotype. rbojournal.orgnih.gov This approach is particularly relevant for this compound, given its deep involvement in energy metabolism. sigmaaldrich.comymdb.ca Metabolomic profiling can provide a detailed readout of the metabolic shifts induced by the compound. One study has already utilized this approach to show that lipoamide (B1675559) stimulates mitochondrial biogenesis in adipocytes. bps.ac.uk By tracking changes in metabolites like pyruvate (B1213749), ATP, and various intermediates of the citric acid cycle, researchers can gain precise insights into how this compound modulates cellular energy status and metabolic pathways. acs.orgnih.gov

The integrated analysis of data from these different omics platforms, often termed multi-omics or systems biology, represents a significant frontier. mdpi.commdpi.com By correlating changes in gene expression with protein levels and metabolic outputs, researchers can construct comprehensive models of this compound's biological effects, leading to more informed hypotheses and the identification of novel biomarkers and therapeutic strategies.

Development of Advanced Research Probes and Tools Based on this compound

The unique chemical structure of thioctic acid, with its reactive disulfide bond and a carboxylic acid handle that can be readily converted to an amide, makes it an excellent building block for advanced chemical probes. rsc.org These tools are instrumental for visualizing and manipulating biological processes, identifying protein targets, and developing new diagnostic and analytical methods. nih.govfrontiersin.org

Recent innovations include:

Dual-Function and Activity-Based Probes: Researchers have designed and synthesized dual-function probes based on the lipoylated peptide structure. researchgate.net One such probe, KTLlip, was developed to simultaneously study the enzymatic activity of delipoylation enzymes (erasers) and their physical interaction with the lipoylated substrate. researchgate.net These probes often incorporate a fluorophore and a photo-cross-linker, enabling both the detection of enzyme activity and the covalent capture of interacting proteins for subsequent identification by mass spectrometry. researchgate.netnih.gov

Fluorescent Sensors: The thiol groups in the reduced form of thioctic acid or the disulfide bond itself can be exploited to create sensors. Thioctic acid-modified carbon dots have been developed as a fluorescent "turn-off-on" probe for the detection of mercury ions (Hg²⁺) and the fungicide thiophanate (B166795) methyl, leveraging the strong affinity between sulfur and mercury. researchgate.net This demonstrates the potential for creating highly sensitive and selective environmental and food safety sensors.

Surface Functionalization Tools: Thioctic acid and its amide derivatives are widely used to functionalize gold surfaces, including gold nanoparticles (AuNPs). nih.govresearchgate.net The disulfide group provides a stable anchor to the gold surface. nih.gov Thioctic acid amides have been shown to be particularly effective tethers for presenting carbohydrates on gold surfaces, resulting in low non-specific protein binding, which is critical for the development of reliable biosensors and diagnostic arrays. nih.gov

The table below summarizes some of the advanced research probes developed from this compound and its derivatives.

Probe TypeCore StructureFunction/ApplicationReference
Dual-Function Affinity ProbeLipoylated Peptide (KPlip, KTLlip)Identifies and studies delipoylation enzymes (e.g., Sirt2) by combining affinity capture with activity reporting. researchgate.net
Fluorescent SensorThioctic Acid-Carbon Dots (SCDs)Detects mercury ions (Hg²⁺) and thiophanate methyl in environmental samples via fluorescence quenching and recovery. researchgate.net
Surface Tether for AuNPsThioctic Acid-Oligonucleotide ConjugateCreates stable DNA-functionalized gold nanoparticles for use in diagnostics and colorimetric assays. nih.gov
Surface Tether for BiosensorsThis compound of Aminoethyl GlycosidesPresents carbohydrates on gold surfaces with low non-specific protein binding for studying protein-carbohydrate interactions. nih.gov

Future work in this area will likely focus on creating probes with enhanced properties, such as "off-on" fluorescent reporters for greater sensitivity, and probes that can be used for in-vivo imaging of enzyme activity or metabolic flux. mdpi.com

Exploration of Unconventional Biological Roles and Mechanistic Hypotheses for this compound

While the role of lipoamide as a metabolic cofactor is well-established, emerging research is uncovering unconventional biological functions that operate outside of this classical paradigm. sigmaaldrich.comcreative-enzymes.com These novel roles suggest that this compound may act as a signaling molecule or a modulator of complex cellular processes, opening up entirely new mechanistic hypotheses.

A primary example is its role in modulating liquid-liquid phase separation (LLPS) . Recent studies have shown that this compound can prevent the formation and promote the dissolution of stress granules—membraneless organelles formed by LLPS that are implicated in neurodegenerative diseases like motor neuron disease (MND) and amyotrophic lateral sclerosis (ALS). biorxiv.orged.ac.uk

Mechanism: This effect appears to be independent of its classic antioxidant or enzymatic functions. biorxiv.org The proposed mechanism is that this compound directly influences the physical chemistry that drives the phase separation of proteins, such as FUS and TDP-43, which are key components of stress granules. biorxiv.orged.ac.uk

Significance: This discovery is significant because it demonstrates that a small, drug-like molecule can target the unstructured regions of proteins that drive pathological aggregation, a process central to many neurodegenerative diseases. ed.ac.uk

Another unconventional role is the stimulation of mitochondrial biogenesis . Research in adipocytes has shown that this compound is a potent stimulator of the creation of new mitochondria. bps.ac.uk This effect was found to be more potent than that of its precursor, lipoic acid, and was mediated through the eNOS-cGMP-PKG signaling pathway. bps.ac.ukresearchgate.net This finding positions this compound as a potential therapeutic agent for metabolic disorders like obesity and diabetes, where mitochondrial dysfunction is a key pathological feature.

These findings challenge the traditional view of this compound solely as a passive cofactor and suggest it may be an active biomolecule with pleiotropic effects. Future research will need to further investigate these non-canonical pathways and explore other potential unconventional roles, such as in inflammation, cellular signaling, and the regulation of gene transcription. rsc.org

Challenges and Opportunities in Advanced Academic Research on this compound

Despite the exciting new research avenues, the advanced study of this compound is not without its challenges. However, these challenges often create new opportunities for innovation in chemistry, biology, and medicine.

Challenges:

Chemical Synthesis and Stability: The synthesis of this compound derivatives and probes can be complex. acs.org Furthermore, the dithiolane ring is susceptible to reduction and polymerization, which can present stability issues in experimental and formulation contexts. rsc.orgresearchgate.net The bioavailability of the parent compound, lipoic acid, is known to be low and variable, a challenge that likely extends to its amide form. mdpi.comnih.gov

Distinguishing Mechanisms: A significant challenge is differentiating the biological effects of this compound from its precursor, lipoic acid, and its reduced form, dihydrolipoic acid. wikidoc.orgnih.gov All three molecules are often present and interconvertible in biological systems, making it difficult to attribute an observed effect to a single chemical entity.

Target Selectivity: For therapeutic applications, such as the development of inhibitors for mycobacterial lipoamide dehydrogenase (Lpd), achieving high selectivity for the microbial enzyme over the human ortholog is a major hurdle. acs.orgnih.govacs.org Lack of selectivity can lead to off-target effects and toxicity.

Opportunities:

Therapeutic Development for Neurodegeneration: The discovery of this compound's ability to dissolve pathological protein aggregates presents a major opportunity for developing new drugs for neurodegenerative diseases like MND/ALS. ed.ac.ukprobechem.com This opens up a new area of drug development targeting the physics of protein phase separation.

Novel Antimicrobials: The essentiality of lipoamide dehydrogenase in pathogens like Mycobacterium tuberculosis makes it an attractive target for new antibiotics. acs.orgnih.gov Overcoming the selectivity challenge provides an opportunity to develop novel classes of drugs to combat drug-resistant infections.

Metabolic Disease Therapeutics: The ability of this compound to stimulate mitochondrial biogenesis suggests its potential use in treating metabolic diseases characterized by mitochondrial dysfunction, such as diabetes and obesity. bps.ac.uk

Advanced Chemical Biology Tools: The need for more sophisticated research tools to dissect the compound's complex biology drives the opportunity to design next-generation chemical probes with improved specificity, sensitivity, and in-vivo applicability. researchgate.netfrontiersin.org

Q & A

Q. What analytical techniques are recommended for quantifying thioctic acid amide in pharmaceutical and biological samples?

this compound can be quantified using square-wave adsorptive anodic stripping voltammetry (SW-AdASV) , which offers high sensitivity (detection limit ~1.2 × 10⁻⁸ M) and precision. Key parameters include optimizing the supporting electrolyte (e.g., Britton-Robinson buffer at pH 3.29), accumulation potential (−0.4 V vs Ag/AgCl), and preconcentration time (60 s) to enhance peak resolution . High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are also widely used for validation, particularly in complex matrices like tablets or biological fluids .

Q. How can researchers ensure the stability of this compound in experimental formulations?

Stability depends on minimizing oxidative degradation and maintaining appropriate granulometric composition. Excipients with basic pH (e.g., magnesium stearate) and glidants (up to 6% w/w) improve flow properties during tablet formulation. Storage conditions should avoid moisture and light, with ambient temperature preferred for long-term stability . Pre-formulation studies should assess particle size distribution and compatibility with excipients using thermal analysis (DSC/TGA) .

Q. What are the critical steps in conducting a systematic review of this compound’s therapeutic mechanisms?

Begin by defining inclusion criteria (e.g., randomized controlled trials using validated outcome measures like Total Symptom Score (TSS) for diabetic neuropathy). Search databases (MEDLINE, EMBASE) using MeSH terms like "thioctic acid" and "diabetes mellitus." Three independent reviewers should assess study quality via tools like Cochrane Risk of Bias, focusing on blinding, randomization, and attrition rates. Meta-analyses should address heterogeneity using subgroup analysis (e.g., dosage variations: 300 mg vs 600 mg/day) .

Advanced Research Questions

Q. How can PROTAC molecules incorporating this compound be optimized for target protein degradation?

this compound’s dithiolane ring enables covalent conjugation to E3 ligase ligands (e.g., VHL or cereblon). Key strategies include:

  • Linker Design : Polyethylene glycol (PEG) spacers (e.g., PEG₁) balance hydrophilicity and steric flexibility to enhance ternary complex formation .
  • Binding Affinity Screening : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions between PROTACs and target proteins (e.g., kinases) .
  • Cellular Efficacy : Assess degradation efficiency via Western blot (DC₅₀ values) in cell lines with endogenous target expression .

Q. How should discrepancies in this compound’s antioxidant efficacy across preclinical and clinical studies be addressed?

Contradictions often arise from model-specific variables:

  • In Vitro vs. In Vivo : In vitro assays (e.g., DPPH radical scavenging) may overestimate efficacy due to lack of pharmacokinetic barriers. In vivo models must account for bioavailability and blood-brain barrier penetration, measured via LC-MS in cerebrospinal fluid .
  • Dosage Regimens : Clinical trials using 600 mg/day show significant improvement in neuropathy symptoms (e.g., AOS scores), whereas lower doses (300 mg/day) may lack statistical power .
  • Outcome Measures : Standardize endpoints (e.g., nerve conduction velocity vs. patient-reported pain scales) to enable cross-study comparisons .

Q. What electrochemical parameters optimize this compound detection in biological matrices?

For SW-AdASV in serum or plasma:

  • pH Optimization : Britton-Robinson buffer at pH 3.29 maximizes anodic peak resolution (−0.21 V vs Ag/AgCl) .
  • Matrix Interference Mitigation : Use standard addition methods and background subtraction to correct for endogenous thiols .
  • Validation : Compare results with LC-MS to ensure accuracy (recovery rates >95%) and precision (RSD <2%) .

Q. How do in vitro and in vivo models differ in evaluating this compound’s neuroprotective effects?

  • In Vitro Models : Primary neuronal cultures or SH-SY5Y cells treated with oxidative stressors (e.g., H₂O₂) assess mitochondrial membrane potential (JC-1 staining) and ROS scavenging .
  • In Vivo Models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) evaluate cognitive outcomes (Morris water maze) and biomarker changes (Aβ plaque reduction) .
  • Translational Gaps : Address species-specific metabolism differences by measuring active metabolite levels (e.g., dihydrolipoic acid) via tandem mass spectrometry .

Q. What statistical methods are appropriate for dose-response analysis in this compound toxicity studies?

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to determine EC₅₀/IC₅₀ values for cytotoxicity assays (e.g., MTT) .
  • ANOVA with Post Hoc Tests : Compare dose groups (e.g., 0–100 μM) in hepatocyte models, adjusting for multiple comparisons (Tukey’s HSD) .
  • Time-Dependent Effects : Use mixed-effects models to analyze longitudinal data (e.g., ROS levels over 72 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.